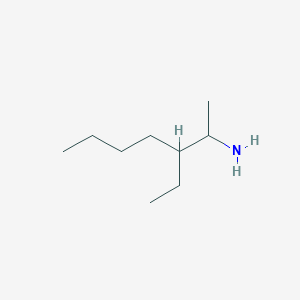
3-Ethylheptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylheptan-2-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amine group (-NH2) attached to the second carbon of a heptane chain, which also has an ethyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylheptan-2-amine can be synthesized through several methods. One common approach is the reductive amination of 3-ethylheptan-2-one. This involves the reaction of 3-ethylheptan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Another method involves the alkylation of 2-aminoheptane with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, making it a more nucleophilic species capable of attacking the ethyl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitriles or imines derived from 3-ethylheptan-2-one is another viable method. These processes often employ catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogenation conditions .
Chemical Reactions Analysis
Types of Reactions
3-Ethylheptan-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Nitroso, nitro, or nitrile derivatives
Reduction: Secondary or tertiary amines
Substitution: Alkyl-substituted amines
Scientific Research Applications
3-Ethylheptan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex amine derivatives.
Biology: The compound is used in the study of amine metabolism and its role in biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-ethylheptan-2-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through its interaction with enzymes and receptors, modulating their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
3-Ethylheptan-2-ol: An alcohol with similar carbon chain structure but with a hydroxyl group instead of an amine group.
3-Ethylheptane: A hydrocarbon with the same carbon skeleton but lacking functional groups.
2-Aminoheptane: An amine with a similar structure but without the ethyl group on the third carbon .
Uniqueness
3-Ethylheptan-2-amine is unique due to the presence of both an ethyl group and an amine group on a heptane chain. This combination of functional groups imparts distinct chemical properties, making it a versatile compound in various synthetic and industrial applications.
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
3-ethylheptan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-6-7-9(5-2)8(3)10/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
QLZNKMBHWZWIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)
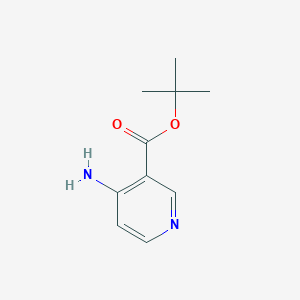
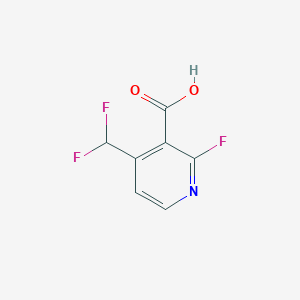
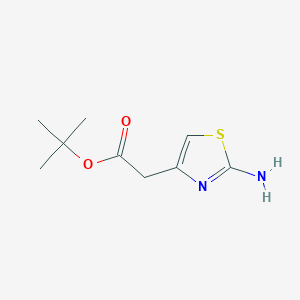
![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
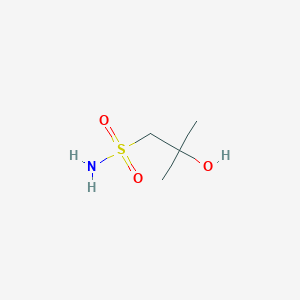

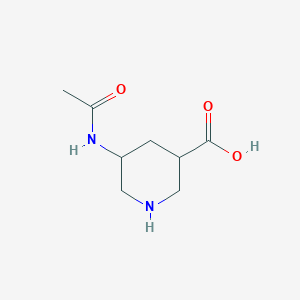
![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
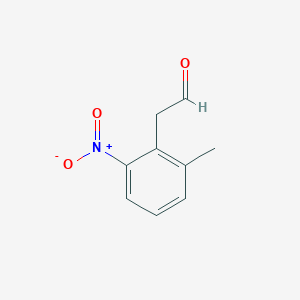
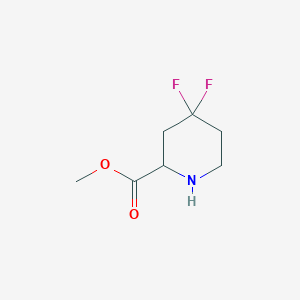
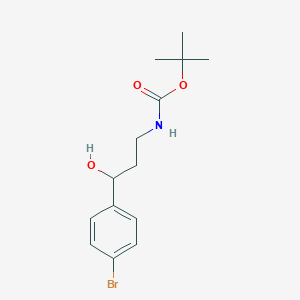
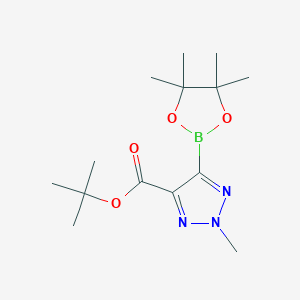
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
